molecular formula C8H18ClNO2 B1439683 3-(2-Methoxyethoxy)piperidine hydrochloride CAS No. 1185054-32-3

3-(2-Methoxyethoxy)piperidine hydrochloride

Cat. No.: B1439683
CAS No.: 1185054-32-3
M. Wt: 195.69 g/mol
InChI Key: RZVPZMJFDGVVQF-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(2-methoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-5-6-11-8-3-2-4-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPZMJFDGVVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Methoxyethoxy)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 3-(2-Methoxyethoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications .

Biological Activity

3-(2-Methoxyethoxy)piperidine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyethoxy group, which may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1185054-32-3
  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 220.73 g/mol

The compound features a piperidine ring substituted with a methoxyethoxy group, which is hypothesized to influence its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Apoptotic Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation and DNA fragmentation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)25Induction of apoptosis via caspase activation
A549 (Lung)30Cell cycle arrest and apoptosis
HCT116 (Colon)20Inhibition of proliferation

These findings suggest that the compound's structure allows it to interact effectively with cellular targets, leading to reduced viability in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus64Moderate
Escherichia coli60Moderate
Candida albicans50Significant

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells using MTT assays. Results showed a dose-dependent decrease in cell viability, with significant apoptosis confirmed through TUNEL assays .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against common pathogens. The compound demonstrated notable activity against both bacterial and fungal strains, suggesting a broad-spectrum potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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